(2,2-Dimethylpropyl)cyclohexane
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Overview
Description
(2,2-Dimethylpropyl)cyclohexane is an organic compound with the molecular formula C11H22. It is a derivative of cyclohexane, where one of the hydrogen atoms is replaced by a 2,2-dimethylpropyl group. This compound is also known by its IUPAC name, cyclohexane, (2,2-dimethylpropyl)- .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-dimethylpropyl)cyclohexane typically involves the alkylation of cyclohexane with 2,2-dimethylpropyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the alkyl halide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethylpropyl)cyclohexane undergoes several types of chemical reactions, including:
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine (Br2) or chlorine (Cl2) in the presence of light or heat.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
(2,2-Dimethylpropyl)cyclohexane has various applications in scientific research:
Chemistry: It is used as a model compound in studies of reaction mechanisms and kinetics.
Biology: It serves as a hydrophobic molecule in studies of membrane interactions and protein folding.
Medicine: Research on its derivatives explores potential pharmaceutical applications.
Industry: It is used as a solvent and intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of (2,2-dimethylpropyl)cyclohexane in chemical reactions involves the interaction of its functional groups with reagents. For example, during oxidation, the methyl groups are susceptible to attack by oxidizing agents, leading to the formation of carboxylic acids . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: The parent compound, lacking the 2,2-dimethylpropyl group.
Methylcyclohexane: A similar compound with a single methyl group attached to the cyclohexane ring.
Ethylcyclohexane: Another similar compound with an ethyl group attached to the cyclohexane ring.
Uniqueness
(2,2-Dimethylpropyl)cyclohexane is unique due to the presence of the bulky 2,2-dimethylpropyl group, which influences its chemical reactivity and physical properties. This structural feature makes it a valuable compound for studying steric effects in organic reactions .
Properties
CAS No. |
25446-34-8 |
---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
2,2-dimethylpropylcyclohexane |
InChI |
InChI=1S/C11H22/c1-11(2,3)9-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3 |
InChI Key |
ZALCPRHJDXHMRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1CCCCC1 |
Origin of Product |
United States |
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